molecular formula C15H12N2O2 B1298435 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid CAS No. 92437-43-9

2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid

Cat. No.: B1298435
CAS No.: 92437-43-9
M. Wt: 252.27 g/mol
InChI Key: HLIJMHKQYSUDOJ-UHFFFAOYSA-N
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Description

2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid is a heterocyclic aromatic organic compound. It belongs to the benzimidazole family, which is known for its extensive range of therapeutic applications. This compound has a molecular formula of C15H12N2O2 and a molecular weight of 252.27 g/mol . Benzimidazole derivatives are widely studied due to their biological activities, including antimicrobial, antiviral, and anticancer properties .

Scientific Research Applications

Safety and Hazards

The safety data sheet for “2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid” indicates that it may be harmful by inhalation, in contact with skin, and if swallowed .

Biochemical Analysis

Biochemical Properties

2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can result in the inhibition of enzyme activity or the activation of signaling pathways. For instance, the compound has been shown to inhibit the activity of topoisomerase, an enzyme involved in DNA replication, thereby preventing the proliferation of cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperature or acidic pH. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have therapeutic effects, such as reducing tumor growth or alleviating symptoms of metabolic disorders. At high doses, it can exhibit toxic effects, including liver damage and oxidative stress. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can have different biological activities, some of which may contribute to the therapeutic effects of the parent compound. Additionally, the compound can influence metabolic flux by altering the activity of key enzymes in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues. For example, the compound has been shown to bind to albumin, a major plasma protein, which helps in its distribution throughout the body .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. In the nucleus, it can interact with DNA and nuclear proteins, influencing gene expression and cell cycle regulation. In mitochondria, it can affect energy production and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives. One common method includes the use of sodium metabisulphite as an oxidizing agent in a mixture of solvents under mild conditions . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring.

Industrial Production Methods: Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for higher yields and efficiency. These methods may include the use of catalysts, such as copper chloride and TMEDA, and are conducted at elevated temperatures to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Comparison with Similar Compounds

    2-Phenylbenzimidazole: Similar in structure but lacks the methyl group at the 2-position.

    5-Nitrobenzimidazole: Contains a nitro group at the 5-position instead of a carboxylic acid group.

    2-Methylbenzimidazole: Similar but lacks the phenyl group at the 1-position.

Uniqueness: 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid is unique due to the presence of both a methyl group at the 2-position and a carboxylic acid group at the 5-position. These functional groups contribute to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

2-methyl-1-phenylbenzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-10-16-13-9-11(15(18)19)7-8-14(13)17(10)12-5-3-2-4-6-12/h2-9H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIJMHKQYSUDOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00347306
Record name 2-Methyl-1-phenyl-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92437-43-9
Record name 2-Methyl-1-phenyl-1H-benzimidazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92437-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-phenyl-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1-phenyl-1H-1,3-benzodiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A 2-neck flask was charged with 3-amino-4-phenylaminobenzoic acid (see Synthesis Example 1-2) (1.40 g, 6.35 mmol) and anhydrous toluene (15 mL) and this was refluxed. To this was added dropwise over approx. 15 minutes acetyl chloride (1.00 g, 12.70 mmol) in toluene solution (approx. 2.5 mL), and this was stirred under these conditions for 2.5 hours. This was allowed to cool to room temperature, and was extracted with dilute aqueous sodium hydroxide solution (10%, 200 mL). After separating the dark orange aqueous layer, it was cooled in ice (5 to 10° C.), and concentrated hydrochloric acid (12 M) was added to the liquid to give approx. pH 4. The precipitated crystals were filtered off, washed with distilled water, and dried under reduced pressure with heating to yield the title compound (1.34 g, 83.5% yield) as a light purple solid.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Yield
83.5%

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